N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and a methoxybenzamide group at the 4th position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, leading to a decrease in the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production could result in anti-inflammatory and analgesic effects . This could potentially make N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide useful in the treatment of conditions characterized by inflammation and pain.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with 4-Methoxybenzamide: The chlorinated benzothiazole is then coupled with 4-methoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium hydrosulfide, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of benzothiazole sulfoxides or sulfones.
Reduction Reactions: Formation of benzothiazole thiols or amines.
Hydrolysis: Formation of 6-chloro-1,3-benzothiazole-2-carboxylic acid and 4-methoxyaniline.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Benzothiazole derivatives have shown promising activity against various cancer cell lines and microbial strains.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding. The compound’s structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a methoxybenzamide group.
N-(6-chloro-1,3-benzothiazol-2-yl)aniline: Similar structure but with an aniline group instead of a methoxybenzamide group.
N-(6-chloro-1,3-benzothiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a methoxybenzamide group.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxybenzamide group, which can enhance its biological activity and selectivity. The combination of the benzothiazole ring and the methoxybenzamide group provides a unique scaffold for drug design and development, offering potential advantages in terms of potency and specificity.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJZJHWUTZIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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